molecular formula C18H25ClN2O4 B15358699 Tert-butyl 4-[3-(4-chlorophenoxy)propanoyl]piperazine-1-carboxylate

Tert-butyl 4-[3-(4-chlorophenoxy)propanoyl]piperazine-1-carboxylate

Cat. No.: B15358699
M. Wt: 368.9 g/mol
InChI Key: ZWJVYXTWLNFMNO-UHFFFAOYSA-N
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Description

Tert-butyl 4-[3-(4-chlorophenoxy)propanoyl]piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, a piperazine ring, and a 4-chlorophenoxypropanoyl moiety. It is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its versatile chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[3-(4-chlorophenoxy)propanoyl]piperazine-1-carboxylate typically involves the following steps:

    Formation of 4-chlorophenoxypropanoyl chloride: This is achieved by reacting 4-chlorophenol with propanoyl chloride in the presence of a base such as pyridine or triethylamine.

    Reaction with piperazine: The 4-chlorophenoxypropanoyl chloride is then reacted with piperazine to form the intermediate 4-[3-(4-chlorophenoxy)propanoyl]piperazine.

    Introduction of the tert-butyl group: Finally, the intermediate is reacted with tert-butyl chloroformate in the presence of a base to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the propanoyl moiety, converting it to an alcohol.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Alcohol derivatives of the propanoyl group.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-[3-(4-chlorophenoxy)propanoyl]piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new compounds.

Biology

Biologically, this compound is studied for its potential interactions with various biological targets. Its structure suggests it could interact with enzymes or receptors, making it a candidate for drug discovery research.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their pharmacological properties. They may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, depending on the modifications made to the core structure.

Industry

Industrially, this compound is used in the synthesis of agrochemicals and other specialty chemicals. Its versatility and reactivity make it a useful intermediate in large-scale chemical production.

Mechanism of Action

The mechanism of action of tert-butyl 4-[3-(4-chlorophenoxy)propanoyl]piperazine-1-carboxylate depends on its specific application. Generally, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The piperazine ring can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the chlorophenoxy group can contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-[3-(4-chlorophenoxy)propanoyl]piperazine-1-carboxylate is unique due to the presence of the 4-chlorophenoxypropanoyl moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperazine derivatives and can influence its reactivity and interaction with biological targets.

Properties

Molecular Formula

C18H25ClN2O4

Molecular Weight

368.9 g/mol

IUPAC Name

tert-butyl 4-[3-(4-chlorophenoxy)propanoyl]piperazine-1-carboxylate

InChI

InChI=1S/C18H25ClN2O4/c1-18(2,3)25-17(23)21-11-9-20(10-12-21)16(22)8-13-24-15-6-4-14(19)5-7-15/h4-7H,8-13H2,1-3H3

InChI Key

ZWJVYXTWLNFMNO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CCOC2=CC=C(C=C2)Cl

Origin of Product

United States

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